![molecular formula C13H12Cl2N2O B2450797 N-(cyanomethyl)-N-cyclopropyl-2-(2,6-dichlorophenyl)acetamide CAS No. 1252294-97-5](/img/structure/B2450797.png)
N-(cyanomethyl)-N-cyclopropyl-2-(2,6-dichlorophenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(cyanomethyl)-N-cyclopropyl-2-(2,6-dichlorophenyl)acetamide, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) aminotransferase (GABA-AT). GABA-AT is responsible for the breakdown of GABA, the primary inhibitory neurotransmitter in the central nervous system. By inhibiting GABA-AT, CPP-115 increases the levels of GABA in the brain, leading to enhanced GABAergic neurotransmission and potential therapeutic benefits.
Wirkmechanismus
N-(cyanomethyl)-N-cyclopropyl-2-(2,6-dichlorophenyl)acetamide acts as a selective and irreversible inhibitor of GABA-AT, leading to an increase in GABA levels in the brain. This increase in GABAergic neurotransmission results in enhanced inhibitory signaling, which can have therapeutic effects on various neurological and psychiatric disorders.
Biochemical and Physiological Effects:
Studies have shown that N-(cyanomethyl)-N-cyclopropyl-2-(2,6-dichlorophenyl)acetamide increases GABA levels in the brain, leading to enhanced GABAergic neurotransmission. This increase in inhibitory signaling can have various effects on the brain, including anticonvulsant, anxiolytic, and analgesic properties. N-(cyanomethyl)-N-cyclopropyl-2-(2,6-dichlorophenyl)acetamide has also been shown to enhance cognitive function and memory.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using N-(cyanomethyl)-N-cyclopropyl-2-(2,6-dichlorophenyl)acetamide in lab experiments is its selectivity and potency as a GABA-AT inhibitor. This allows for specific targeting of GABAergic neurotransmission and can lead to more accurate and reliable results. However, one limitation of using N-(cyanomethyl)-N-cyclopropyl-2-(2,6-dichlorophenyl)acetamide is its irreversible inhibition of GABA-AT, which can lead to potential long-term effects on GABAergic signaling.
Zukünftige Richtungen
There are several potential future directions for research on N-(cyanomethyl)-N-cyclopropyl-2-(2,6-dichlorophenyl)acetamide. One area of interest is its potential as a treatment for epilepsy, anxiety disorders, and chronic pain. Additionally, further research could be conducted on the cognitive enhancing effects of N-(cyanomethyl)-N-cyclopropyl-2-(2,6-dichlorophenyl)acetamide and its potential as a treatment for cognitive disorders such as Alzheimer's disease. Finally, research could be conducted on the long-term effects of N-(cyanomethyl)-N-cyclopropyl-2-(2,6-dichlorophenyl)acetamide on GABAergic signaling and its potential for tolerance or dependence.
Synthesemethoden
N-(cyanomethyl)-N-cyclopropyl-2-(2,6-dichlorophenyl)acetamide can be synthesized through a multi-step process involving the reaction of various reagents and intermediates. The synthesis of N-(cyanomethyl)-N-cyclopropyl-2-(2,6-dichlorophenyl)acetamide involves the reaction of 2,6-dichlorobenzyl chloride with cyclopropylamine to form N-cyclopropyl-2-(2,6-dichlorophenyl)acetamide. This intermediate is then reacted with cyanomethyl lithium to form N-(cyanomethyl)-N-cyclopropyl-2-(2,6-dichlorophenyl)acetamide.
Wissenschaftliche Forschungsanwendungen
N-(cyanomethyl)-N-cyclopropyl-2-(2,6-dichlorophenyl)acetamide has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. Studies have shown that N-(cyanomethyl)-N-cyclopropyl-2-(2,6-dichlorophenyl)acetamide has anticonvulsant, anxiolytic, and analgesic properties, making it a potential treatment for epilepsy, anxiety disorders, and chronic pain. N-(cyanomethyl)-N-cyclopropyl-2-(2,6-dichlorophenyl)acetamide has also been investigated for its potential to enhance cognitive function and memory.
Eigenschaften
IUPAC Name |
N-(cyanomethyl)-N-cyclopropyl-2-(2,6-dichlorophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12Cl2N2O/c14-11-2-1-3-12(15)10(11)8-13(18)17(7-6-16)9-4-5-9/h1-3,9H,4-5,7-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXKYZEULZHSZHI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N(CC#N)C(=O)CC2=C(C=CC=C2Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12Cl2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(cyanomethyl)-N-cyclopropyl-2-(2,6-dichlorophenyl)acetamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.